molecular formula C17H17N5OS B2848319 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline CAS No. 1396852-23-5

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2848319
CAS No.: 1396852-23-5
M. Wt: 339.42
InChI Key: PBCKMOURXXCFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline is a novel synthetic compound designed for pharmaceutical and anticancer research. Its structure incorporates two privileged pharmacophores: the 1,3,4-thiadiazole ring and the quinoxaline scaffold. The 1,3,4-thiadiazole moiety is a five-membered heterocycle recognized for its versatile biological activities and favorable metabolic profile . This ring system possesses a mesoionic nature that facilitates easy crossing of cellular membranes, thereby promoting good tissue permeability for potential bioactive molecules . Furthermore, the sulfur atom within the thiadiazole ring contributes to improved lipid solubility . The integration of a piperidine spacer is a strategic design element intended to fine-tune the molecule's physicochemical properties and its interaction with biological targets. The quinoxaline moiety on the other end of the molecule is a nitrogen-containing heterocycle known for its broad spectrum of biological activities, making it a valuable template in medicinal chemistry. Based on studies of structurally related compounds, this hybrid molecule is anticipated to hold significant value as a candidate in oncology research programs. Related 1,3,4-thiadiazole-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer MCF-7 and liver cancer HepG2 cells . The mechanism of action for such compounds often involves the induction of apoptotic cell death, characterized by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels . Additionally, these compounds can interfere with cell cycle progression, causing arrest at specific phases such as the S-phase or the G2/M phase . This product is intended for non-clinical, non-diagnostic research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-20-21-16(24-11)12-6-8-22(9-7-12)17(23)15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCKMOURXXCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline is a novel derivative that combines the structural features of quinoxaline and thiadiazole. This unique combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Quinoxaline Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Thiadiazole Moiety : Associated with various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities.
  • Piperidine Linkage : Enhances lipophilicity and may improve bioavailability.

Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in vitro against several tumor types.

  • Cytotoxicity Studies :
    • The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
    • IC50 Values : The reported IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. For instance:
      • MCF-7: IC50 = 0.28 µg/mL
      • HCT116: IC50 = 3.29 µg/mL
      • HepG2: IC50 = 9.6 µM .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment.
    • Interaction studies revealed that the compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:

  • Broad-Spectrum Efficacy : Preliminary tests suggest that derivatives of thiadiazole exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with other antimicrobial agents, enhanced efficacy was observed, suggesting potential applications in overcoming antibiotic resistance .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells :
    • A detailed investigation into the effects of the compound on MCF-7 cells demonstrated a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways .
  • Combination Therapy Studies :
    • Research exploring combination therapies with traditional chemotherapeutics showed that the inclusion of this compound could lower the effective dose required for cytotoxicity, thereby reducing side effects associated with higher doses of standard drugs .

Summary Table of Biological Activities

Activity TypeTarget Cell LinesIC50 (µg/mL)Mechanism of Action
AnticancerMCF-70.28Induction of apoptosis via G2/M arrest
HCT1163.29Inhibition of tubulin polymerization
HepG29.6Disruption of microtubule dynamics
AntimicrobialVarious BacteriaVariesBroad-spectrum inhibition

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable precursor in medicinal chemistry and materials science.
  • Antimicrobial Properties : Research indicates that derivatives of thiadiazoles exhibit antimicrobial activity. The incorporation of the piperidine and quinoxaline structures may enhance this property, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL . This suggests potential applications in cancer therapeutics.

Medicinal Applications

  • Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as cancer and infections. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity.

Industrial Applications

  • Material Development : The unique chemical properties of this compound make it suitable for use in the development of new materials and chemical processes, particularly in the pharmaceutical industry.

Case Studies

Several studies have investigated the biological activities of related thiadiazole compounds:

  • Cytotoxic Properties : A review on thiadiazole derivatives highlighted their anticancer potential, with specific compounds showing significant inhibition against multiple cancer cell lines . For example, certain derivatives showed IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) and lung carcinoma (A549).
  • Antimicrobial Activity : Research into the antimicrobial properties of thiadiazole derivatives has demonstrated efficacy against various pathogens, suggesting that modifications to the core structure can enhance activity .

Preparation Methods

Quinoxaline Core Synthesis

The quinoxaline scaffold is typically constructed via condensation reactions between 1,2-diamines and α-keto compounds. A widely adopted method involves reacting 1,2-phenylenediamine with ethyl pyruvate in n-butanol under reflux, yielding 2-hydroxy-3-methylquinoxaline (2 ) with a reported yield of 78–85%. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80–90°C converts the hydroxyl group to a chloro substituent, producing 2-chloro-3-methylquinoxaline (3 ) in 70–75% yield. Alternative routes, such as the TiO₂-Pr-SO₃H-catalyzed cyclization of 1,2-phenylenediamine with benzyl derivatives in ethanol, achieve 95% yield within 10 minutes, highlighting the efficiency of heterogeneous catalysis.

5-Methyl-1,3,4-Thiadiazole Moiety Preparation

The 5-methyl-1,3,4-thiadiazole-2-thiol precursor is synthesized via a three-step process. Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate at 104–110°C to form acethydrazide, followed by cyclization with carbon disulfide in the presence of liquid ammonia-methanol solution. This method achieves an 89% yield of 2-mercapto-5-methyl-1,3,4-thiadiazole, with the thiol group serving as a nucleophilic handle for subsequent piperidine conjugation.

Piperidine Subunit Functionalization

Piperidine derivatives are critical for introducing the thiadiazole and carbonyl groups. A patented approach involves tert-butyl carbamate protection of piperidine-4-amine, followed by nucleophilic aromatic substitution with 4-fluoro-2-methoxy-1-nitrobenzene to install a methoxy-substituted aryl group. Deprotection with trifluoroacetic acid yields 4-(4-amino-3-methoxyphenyl)piperidine, which is further functionalized via reductive amination or cross-coupling reactions.

Coupling Strategies for Final Assembly

The integration of subunits involves two key steps:

  • Thiadiazole-Piperidine Conjugation : The thiol group of 2-mercapto-5-methyl-1,3,4-thiadiazole undergoes nucleophilic displacement with 4-bromopiperidine in dimethylformamide (DMF) at 60°C, yielding 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine in 82% efficiency.
  • Carbonyl Bridging to Quinoxaline : Acylation of the piperidine nitrogen is achieved using quinoxaline-2-carbonyl chloride, synthesized via reaction of 2-chloroquinoxaline with phosgene. Coupling in dichloromethane with triethylamine as a base affords the final product in 68–73% yield.

Optimization and Characterization

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield
Solvent (Acylation) Dry DCM Maximizes electrophilicity of carbonyl chloride
Temperature 0–5°C (slow addition) Reduces side reactions
Catalyst (Cyclization) TiO₂-Pr-SO₃H (10 mg) 95% yield in 10 min

Spectroscopic Validation

  • ¹H NMR : The piperidine protons resonate as a multiplet at δ 3.2–3.5 ppm, while the thiadiazole methyl group appears as a singlet at δ 2.5 ppm.
  • MS (ESI) : Molecular ion peak at m/z 384.1 [M+H]⁺ confirms the target molecular weight.

Challenges and Mitigation Strategies

  • Thiadiazole Hydrolysis : The 1,3,4-thiadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres improves stability.
  • Piperidine Ring Conformational Flexibility : Introducing bulky tert-butyl carbamate groups during synthesis minimizes unwanted conformational changes, ensuring regioselective coupling.

Q & A

Q. SAR Strategies :

  • Modify Substituents : Introduce electron-donating groups (e.g., -OCH₃) on quinoxaline to enhance DNA binding; vary thiadiazole’s 5-methyl group to alter lipophilicity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or PARP-1.
  • Key Findings :
    • Methyl substitution on thiadiazole improves metabolic stability .
    • Quinoxaline carbonyl position affects intercalation strength (ΔG ≈ -9.2 kcal/mol in docking simulations) .

Advanced: How to resolve contradictions in spectral data during characterization?

Common issues and solutions:

  • Impurity Peaks in NMR : Use preparative HPLC to isolate isomers or byproducts.
  • Tautomerism in Thiadiazole : Confirm dominant tautomeric form via 2D NMR (NOESY) or X-ray crystallography .
  • Mass Spectral Fragmentation : Compare experimental MS/MS patterns with computational tools (e.g., Mass Frontier).

Case Study : A ¹³C NMR signal at δ 168 ppm initially attributed to C=O was reassigned to thiadiazole C=N after X-ray analysis .

Advanced: What methodologies assess the compound’s environmental impact and degradation pathways?

Q. Ecotoxicology Protocols :

  • Biodegradation : OECD 301F test (aqueous solution, 28 days) to evaluate half-life in soil/water.
  • Aquatic Toxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201) .
  • Analytical Tracking : LC-MS/MS to detect degradation products (e.g., quinoxaline-2-carboxylic acid).

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